Carvotanacetone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carvotanacetone can be achieved through various synthetic routes. One common method involves the conjugate addition of ethylzinc to 2-cyclohexen-1-one catalyzed by copper triflate combined with an azolium salt derived from (S)-leucinol . This reaction produces the corresponding (S)-adduct. Alternatively, using copper acetylacetonate in combination with the same ligand affords the ®-adduct as a major product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that similar catalytic processes and reaction conditions are employed on a larger scale to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
Carvotanacetone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Carvotanacetone has various scientific research applications:
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is employed in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Carvotanacetone involves its interaction with molecular targets and pathways. As an electrophile, it can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A simpler analog with similar reactivity but lacking the isopropyl and methyl substituents.
2-Methyl-2-cyclohexen-1-one: Another analog with a methyl group at the 2-position but without the isopropyl group.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: A related compound with an acetate ester functional group.
Uniqueness
The uniqueness of Carvotanacetone lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(5S)-2-methyl-5-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9H,5-6H2,1-3H3/t9-/m0/s1 |
InChI Key |
WPGPCDVQHXOMQP-VIFPVBQESA-N |
SMILES |
CC1=CCC(CC1=O)C(C)C |
Isomeric SMILES |
CC1=CC[C@@H](CC1=O)C(C)C |
Canonical SMILES |
CC1=CCC(CC1=O)C(C)C |
Synonyms |
carvotanacetone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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